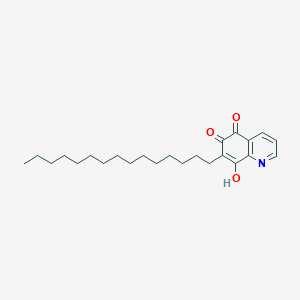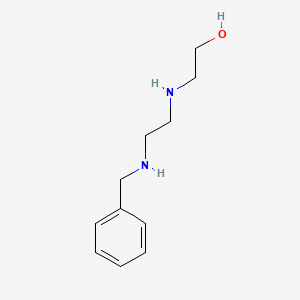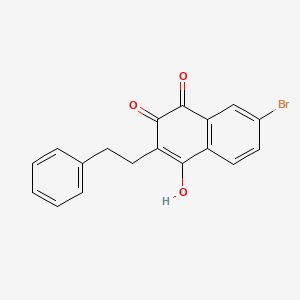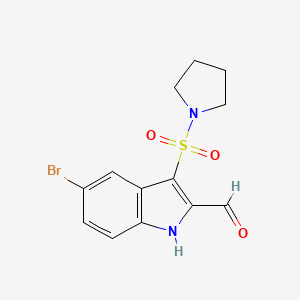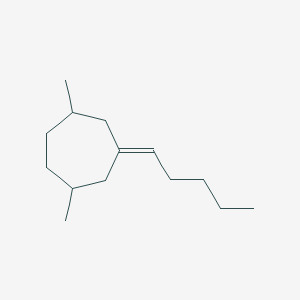
1,5-Dimethyl-3-pentylidenecycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-3-pentylidenecycloheptane is an organic compound with the molecular formula C12H22. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, which includes a seven-membered ring with two methyl groups and a pentylidene substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-pentylidenecycloheptane can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable diene and an alkyl halide, the compound can be synthesized via a cyclization reaction catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,5-Dimethyl-3-pentylidenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons.
科学的研究の応用
1,5-Dimethyl-3-pentylidenecycloheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dimethyl-3-pentylidenecycloheptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,5-Dimethyl-3-pentylidenecycloheptane can be compared with other cycloalkanes and substituted cycloalkanes. Similar compounds include:
Cyclohexane: A six-membered ring with no substituents.
Cycloheptane: A seven-membered ring without substituents.
1,3-Dimethylcyclohexane: A six-membered ring with two methyl groups.
The uniqueness of this compound lies in its specific substituents and ring structure, which confer distinct chemical and physical properties.
特性
CAS番号 |
39546-84-4 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
1,5-dimethyl-3-pentylidenecycloheptane |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-14-10-12(2)8-9-13(3)11-14/h7,12-13H,4-6,8-11H2,1-3H3 |
InChIキー |
IPERVESMDAIUFA-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C1CC(CCC(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)

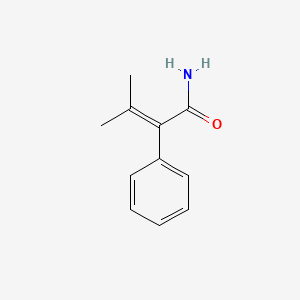

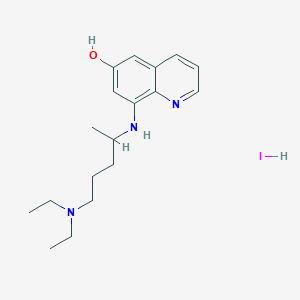
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

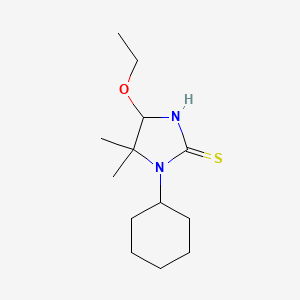
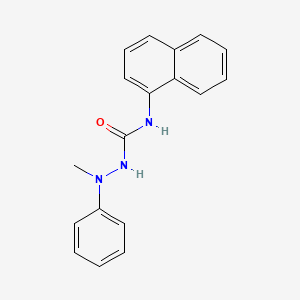
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
